
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research. PPM is a type of pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone acts as a reversible inhibitor of MAO-A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects and to enhance cognitive function. Additionally, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high selectivity for MAO-A and its ability to cross the blood-brain barrier. However, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders, and the exploration of its effects on other biological systems. Additionally, further studies are needed to determine the optimal dosage and administration of (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone and to investigate its potential side effects.
Méthodes De Synthèse
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized using different methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with pyrrolidine and subsequent reduction of the resulting intermediate. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification using various techniques such as column chromatography.
Applications De Recherche Scientifique
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant activity as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Therefore, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been investigated as a potential antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-4-5-10-16)13-8-11-17(15-13)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCDFOJCJAUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

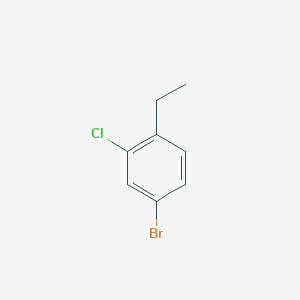
![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
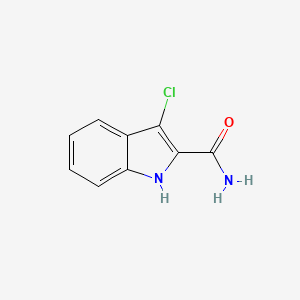
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
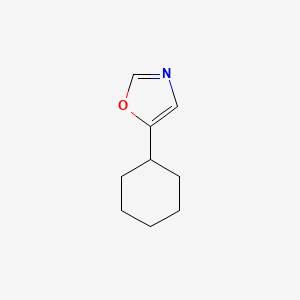
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
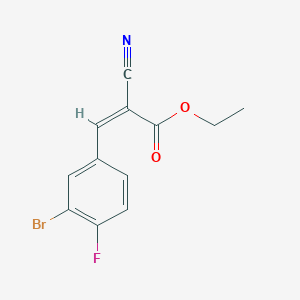

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
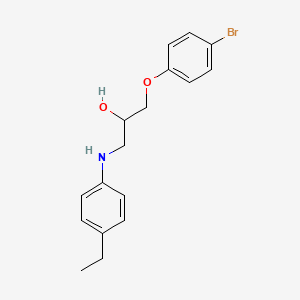
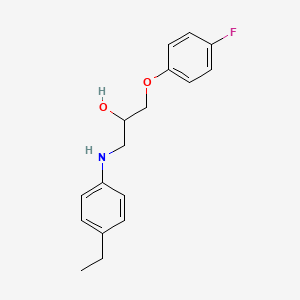
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)